molecular formula C21H16N2O3 B13144556 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone CAS No. 27341-33-9

1-Amino-4-((3-methoxyphenyl)amino)anthraquinone

Cat. No.: B13144556
CAS No.: 27341-33-9
M. Wt: 344.4 g/mol
InChI Key: UNQABTJUSVYLOV-UHFFFAOYSA-N
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Description

1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-((3-methoxyphenyl)amino)anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1-aminoanthraquinone, triethyl orthoformate, and a CH-acid compound without the use of any solvent or catalyst. The reaction is carried out at a mild temperature of 50°C, yielding the desired product in a short reaction time of 14-50 minutes with good to excellent yields (85-96%) .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and solvent-free conditions are preferred to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((3-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

1-Amino-4-((3-methoxyphenyl)amino)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapy, as it can interfere with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-2-methoxyanthraquinone
  • 1-Amino-4-methylaminoanthraquinone
  • 1-Amino-4-phenylaminoanthraquinone

Uniqueness

1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is unique due to the presence of both an amino group and a methoxyphenylamino group, which confer distinct chemical and biological properties

Properties

CAS No.

27341-33-9

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-amino-4-(3-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O3/c1-26-13-6-4-5-12(11-13)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3

InChI Key

UNQABTJUSVYLOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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